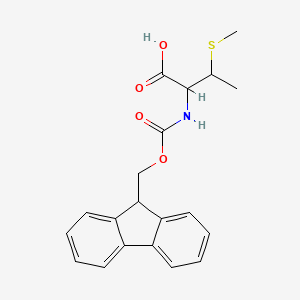

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid

Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal via mild bases like piperidine . The compound features a methylsulfanyl (-SMe) substituent on the β-carbon, which enhances hydrophobicity and influences reactivity in thiol-mediated conjugation or oxidation-sensitive applications. Its molecular formula is C₁₉H₂₁NO₄S, with a molecular weight of 359.44 g/mol. The methylsulfanyl group provides moderate steric bulk compared to larger protecting groups (e.g., trityl), making it suitable for solid-phase peptide synthesis (SPPS) where balanced reactivity and stability are critical .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-12(26-2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURVSROGASYTAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a substitution reaction, where the appropriate thiol is reacted with the protected amino acid under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of the starting amino acid are reacted with Fmoc chloride in industrial reactors.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The compound can undergo substitution reactions where the methylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide).

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

Substitution: Various nucleophiles in the presence of a base.

Major Products

Deprotection: Free amino acid.

Oxidation: Sulfoxide or sulfone derivatives.

Substitution: Substituted amino acids with different functional groups.

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid has several applications in scientific research:

Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal.

Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other molecules.

Drug Development: It serves as a building block in the synthesis of peptide-based drugs.

Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during peptide chain assembly and is removed under mild basic conditions to reveal the free amino group, which can then participate in further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and analogous Fmoc-protected amino acids:

Key Findings:

Steric and Electronic Effects :

- The methylsulfanyl group in the target compound offers a balance between steric hindrance and electronic effects, enabling efficient coupling in SPPS while resisting premature oxidation .

- Bulkier groups like trityl () hinder coupling efficiency but enable orthogonal deprotection strategies , whereas smaller groups (e.g., -SH in ) require strict handling to prevent disulfide formation .

Solubility and Reactivity: Hydrophilic substituents (e.g., -SCH₂CH₂OH in ) enhance aqueous solubility but limit compatibility with non-polar resins . The target compound’s moderate solubility in DMF/DCM aligns with standard SPPS protocols .

Deprotection and Functionalization :

- Acm-protected derivatives () require harsh conditions (e.g., iodine) for deprotection, making them unsuitable for acid-labile peptides .

- The methylsulfanyl group’s stability under acidic conditions allows its use in tandem with acid-labile protecting groups (e.g., Boc) .

Applications in Drug Discovery :

- The trityl-protected variant () is favored in branched peptide synthesis due to its selective deprotection .

- Free thiol derivatives () are critical for synthesizing cyclic peptides via disulfide bridges but necessitate inert handling .

Research Trends and Limitations

Recent studies highlight the growing use of methylsulfanyl-protected amino acids in antibody-drug conjugates (ADCs) and protease-resistant peptides. However, limitations include:

- Oxidation Sensitivity : While more stable than free thiols, methylsulfanyl groups still require antioxidants (e.g., TCEP) in long-term storage .

- Synthetic Challenges : Steric effects can reduce coupling efficiency in sterically congested sequences, necessitating optimized activation reagents (e.g., HATU over HOBt) .

Biological Activity

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid, commonly referred to as Fmoc-S-Methylbutanoic acid, is a compound of interest in medicinal chemistry due to its structural features that allow for various biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H26N2O5S

- Molecular Weight : 410.46 g/mol

- CAS Number : 150114-97-9

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorenylmethoxycarbonyl (Fmoc) group is known for its role in protecting amino acids during peptide synthesis, which may influence the compound's bioactivity.

Potential Mechanisms

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, affecting physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that derivatives of Fmoc-protected amino acids possess antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Properties

Preliminary investigations suggest that compounds similar to this compound demonstrate antimicrobial effects against various bacterial strains.

Case Studies

-

Antioxidant Efficacy :

- A study evaluated the antioxidant potential of Fmoc derivatives, revealing significant free radical scavenging activity.

- Results indicated a dose-dependent response, supporting the compound's potential as a therapeutic agent against oxidative stress-related diseases.

-

Antimicrobial Testing :

- In vitro tests were conducted against Staphylococcus aureus and Escherichia coli.

- The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 410.46 g/mol |

| CAS Number | 150114-97-9 |

| Antioxidant Activity (IC50) | 25 µM |

| MIC against S. aureus | 32 µg/mL |

| MIC against E. coli | 64 µg/mL |

Q & A

Q. What are the key synthetic steps for preparing 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid?

- Methodological Answer : Synthesis typically involves: (i) Amino group protection : The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced to protect the amine, often via reaction with Fmoc-Cl in basic conditions (e.g., NaHCO₃/DMF) . (ii) Thioether introduction : Methylsulfanyl groups are added through nucleophilic substitution or thiol-ene chemistry, requiring anhydrous conditions to avoid oxidation . (iii) Deprotection and purification : Final deprotection (e.g., using piperidine in DMF) and purification via reversed-phase HPLC or column chromatography ensure high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, particularly for the methylsulfanyl and Fmoc-protected amine groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight and fragmentation patterns .

- Chromatography : HPLC monitors purity (>99% for peptide synthesis applications), with C18 columns and acetonitrile/water gradients .

Q. What safety precautions are essential during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1B/1C hazards) .

- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., DCM, DMF) and potential toxic fumes .

- Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

- Methodological Answer :

- Solvent Optimization : Replace traditional DMF with ionic liquids or THF to reduce side reactions (e.g., racemization) .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining >90% yield via controlled dielectric heating .

- Catalyst Screening : Test Pd/C or Ni catalysts for thioether formation to minimize disulfide byproducts .

Q. How to resolve contradictions in crystallographic data interpretation?

- Methodological Answer :

- Enantiomorph-Polarity Validation : Use Flack’s x parameter in SHELXL to distinguish true chirality from pseudo-centrosymmetric twinning, avoiding false-positive assignments .

- Data Collection : Optimize crystal mounting (e.g., low-temperature N₂ flow) and collect high-resolution data (≤0.8 Å) to refine disordered Fmoc groups .

- Software Cross-Validation : Compare SHELX-refined structures with Olex2 or Phenix to detect systematic errors in thermal parameters .

Q. How does the methylsulfanyl group influence reactivity compared to hydroxyl or phenylthio analogs?

- Methodological Answer :

- Steric vs. Electronic Effects : The methylsulfanyl group provides moderate steric hindrance (smaller than tert-butyl) and enhances nucleophilicity compared to hydroxyl analogs, facilitating thioether-mediated conjugation .

- Comparative Kinetics : Conduct competition experiments (e.g., with 3-hydroxybutanoic acid derivatives) to quantify reaction rates in peptide coupling (BOP-Cl vs. HATU) .

- Stability Studies : Monitor oxidative degradation (e.g., via HPLC) under aerobic vs. inert conditions to assess thioether robustness .

Key Recommendations

- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak IA) to resolve diastereomers during scale-up .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict regioselectivity in thioether formation .

- Collaborative Validation : Share crystallographic data with platforms like Cambridge Structural Database (CSD) to benchmark structural parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.